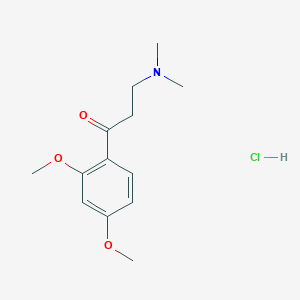
1-(2,4-Dimethoxyphenyl)-3-(dimethylamino)propan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMMDA , is a chemical compound with the following structural formula:
C13H19NO3⋅HCl
It features a dimethoxyphenyl group, a dimethylamino group, and a propanone moiety. DMMDA is a white crystalline powder and is soluble in water. Its properties make it interesting for various applications in research and industry .
Preparation Methods
Synthetic Routes: Several synthetic routes exist for DMMDA. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with dimethylamine followed by reduction. The reaction proceeds as follows:
Condensation: 2,4-dimethoxybenzaldehyde reacts with dimethylamine to form the imine intermediate.
Reduction: The imine intermediate is reduced to DMMDA using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity. specific industrial processes for DMMDA are proprietary and not widely disclosed.
Chemical Reactions Analysis
DMMDA can undergo various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: DMMDA can undergo nucleophilic substitution reactions at the dimethylamino group.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides).
Scientific Research Applications
DMMDA finds applications in:
Medicine: It has potential as an analgesic or anesthetic due to its central nervous system effects.
Chemistry: Researchers use it as a building block for more complex molecules.
Industry: DMMDA derivatives may have applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism of DMMDA’s effects remains an active area of research. It likely interacts with neurotransmitter receptors or modulates ion channels in the nervous system.
Comparison with Similar Compounds
DMMDA’s uniqueness lies in its combination of the dimethoxyphenyl and dimethylamino groups. Similar compounds include 2-[(2,4-dimethoxyphenyl)amino]-1-(pyrrolidin-1-yl)propan-1-one , which shares some structural features but differs in substituents .
Properties
Molecular Formula |
C13H20ClNO3 |
|---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-12(15)11-6-5-10(16-3)9-13(11)17-4;/h5-6,9H,7-8H2,1-4H3;1H |
InChI Key |
FHKSVIZENSLKCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=C(C=C(C=C1)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,6-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12005955.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005975.png)

![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B12005985.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)



![N,N'-bis(4-ethoxyphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}propanediamide](/img/structure/B12006024.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)
![(3S)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B12006030.png)
![Ethyl 2-(4-methoxybenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12006031.png)
